REACTION_CXSMILES
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[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1.C(N(CC)CC)C.[N:26]1[CH:31]=[CH:30][CH:29]=[CH:28][C:27]=1[CH2:32][NH2:33]>C1COCC1>[Cl:1][C:2]1[N:11]=[C:10]([NH:33][CH2:32][C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][N:26]=2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:3]=1
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Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
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ClC1=NC2=CC=CC(=C2C(=N1)Cl)C1=CC=CC=C1
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Name
|
|
Quantity
|
80 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
0.57 mL
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Type
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reactant
|
Smiles
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N1=C(C=CC=C1)CN
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
The mixture was stirred for 5 min at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred at ambient temperature for 14 hours
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Duration
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14 h
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Type
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FILTRATION
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Details
|
After this time, the mixture was filtered through a medium porosity glass frit
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
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Type
|
CUSTOM
|
Details
|
purified by ISCO flash column chromatography (80 g silica gel column)
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Type
|
WASH
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Details
|
eluting with 0-100% ethyl acetate/hexanes over 30 min
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Duration
|
30 min
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC(=C2C(=N1)NCC1=NC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |